Product packaging for 6-Deoxyerythromycin A(Cat. No.:CAS No. 135361-13-6)

6-Deoxyerythromycin A

Cat. No.: B1195551
CAS No.: 135361-13-6
M. Wt: 717.9 g/mol
InChI Key: ZUGIGWIPEYNYJV-FZWPAWTOSA-N
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Description

Overview of Polyketide Natural Products and Biosynthesis

Polyketides are a large and structurally diverse class of natural products synthesized by a wide array of organisms, including bacteria, fungi, plants, and certain marine life. wikipedia.orgsciepublish.com These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the organism but often play roles in defense or signaling. sciepublish.com The biosynthesis of polyketides is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgnih.gov The process is analogous to fatty acid synthesis, involving the stepwise condensation of simple acyl-CoA precursors, most commonly acetyl-CoA and propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.orgrsc.org

PKSs are broadly classified into three types: Type I, Type II, and Type III. wikipedia.orgnih.gov Type I PKSs are large, modular megasynthases where multiple catalytic domains are fused into a single polypeptide chain. nih.govacs.org Each module is responsible for one cycle of chain elongation and subsequent modification. nih.gov Type II PKSs consist of a complex of discrete, monofunctional proteins, while Type III PKSs are smaller, homodimeric enzymes. wikipedia.orgnih.gov The remarkable diversity of polyketide structures arises from the combinatorial nature of the PKS assembly line, including the choice of starter and extender units, the degree of reduction of the β-keto group after each condensation, and various post-PKS tailoring reactions such as hydroxylation and glycosylation. rsc.orgnih.gov

The Erythromycin (B1671065) Family of Macrolides: Biosynthetic Complexity and Research Utility

The erythromycins are a clinically significant family of macrolide antibiotics, characterized by a 14-membered macrocyclic lactone ring to which one or more deoxysugars are attached. wikipedia.orgmdpi.com Erythromycin A, the most well-known member, was first isolated in 1952 from the bacterium Saccharopolyspora erythraea. wikipedia.orgdrugbank.com These compounds exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. mdpi.com

The biosynthesis of erythromycin is a classic example of a Type I modular PKS system. wikipedia.org The macrolide core of erythromycin, 6-deoxyerythronolide B (6-dEB), is synthesized by the 6-deoxyerythronolide B synthase (DEBS). nih.govannualreviews.org DEBS is a massive enzymatic complex composed of three large polypeptides (DEBS 1, DEBS 2, and DEBS 3), which are organized into a loading module and six extension modules. wikipedia.orgnih.gov The synthesis starts with a propionyl-CoA starter unit and proceeds through six successive condensations with methylmalonyl-CoA extender units. nih.govnih.gov A terminal thioesterase (TE) domain then catalyzes the cyclization of the linear polyketide chain to form the 14-membered ring of 6-dEB. nih.govpnas.org

Following the formation of 6-dEB, a series of post-PKS modifications occur, including stereospecific hydroxylations and glycosylations, to yield the final bioactive erythromycin A. nih.govbiomolther.org These tailoring reactions are crucial for the antibiotic activity of the molecule. wikipedia.org The complexity of this biosynthetic pathway has made the total chemical synthesis of erythromycin a challenging endeavor, with the first successful synthesis being a landmark achievement in organic chemistry. wikipedia.org

The modular nature of the DEBS system has made it a paradigm for studying and engineering polyketide biosynthesis. nih.gov Researchers have explored the possibility of creating novel antibiotics by altering the PKS machinery, for instance, by substituting or adding active sites or entire modules. wikipedia.org This has opened up avenues for generating a wide array of new macrolide structures through biosynthetic engineering and chemoenzymatic synthesis. rsc.orgbeilstein-journals.orgpsu.edu

Positioning of 6-Deoxyerythromycin A as a Key Biosynthetic Intermediate and Engineered Derivative

This compound is a significant compound in the study of erythromycin biosynthesis and the development of new macrolide antibiotics. It is both a key intermediate in engineered biosynthetic pathways and a direct product of targeted genetic manipulation. nih.gov In the natural biosynthesis of erythromycin A, the initial macrolactone product is 6-deoxyerythronolide B (6-dEB). researchgate.net This molecule is then hydroxylated at the C-6 position by a specific cytochrome P450 enzyme, EryF, to form erythronolide B. nih.govnih.gov Subsequent glycosylation and another hydroxylation at C-12 lead to erythromycin A. researchgate.net

By disrupting the eryF gene, which codes for the C-6 hydroxylase, researchers have created recombinant strains of Saccharopolyspora erythraea that are unable to perform this hydroxylation step. nih.gov As a result, the biosynthetic pathway proceeds with 6-dEB as the substrate for the subsequent tailoring enzymes. This leads to the production of this compound, a derivative that lacks the C-6 hydroxyl group. nih.govresearchgate.net This engineered derivative is biologically active and possesses desirable properties, such as increased stability in acidic conditions compared to erythromycin A. researchgate.net The ability to produce this compound through fermentation of a genetically modified organism provides a route to a compound that is not readily accessible by chemical synthesis. nih.gov

Rationale for Academic Research on this compound Structure and Function

The academic interest in this compound stems from several key areas. Firstly, its production through genetic engineering serves as a powerful proof-of-concept for the potential of biosynthetic engineering to create novel and useful molecules. nih.gov The successful generation of this compound by targeted gene disruption has spurred further research into manipulating PKS pathways to produce a diverse range of "unnatural" natural products. pnas.orgnih.gov

Secondly, the enhanced acid stability of this compound addresses a significant limitation of erythromycin A, which is prone to degradation in the acidic environment of the stomach. researchgate.net This has made derivatives modified at the C-6 position attractive targets for developing orally bioavailable antibiotics. researchgate.netnih.gov

Furthermore, this compound and its biosynthetic precursor, 6-dEB, serve as valuable platforms for precursor-directed biosynthesis and chemoenzymatic synthesis studies. umich.eduacs.orgnih.gov In these approaches, synthetic analogs of the natural precursors are fed to engineered microorganisms or are used in enzymatic reactions to generate novel macrolides with altered structures and potentially improved biological activities. psu.eduumich.edu This has led to the creation of new erythromycin derivatives with substitutions at various positions, offering insights into the structure-activity relationships of macrolide antibiotics. acs.orgnih.gov

Research Findings on this compound and its Biosynthesis

Research AreaKey FindingsReferences
Biosynthesis This compound is produced by disrupting the eryF gene in Saccharopolyspora erythraea, which encodes the C-6 hydroxylase. This prevents the conversion of 6-deoxyerythronolide B (6-dEB) to erythronolide B. The subsequent tailoring enzymes then process 6-dEB to form this compound. nih.govresearchgate.net
Engineered Production Recombinant strains of E. coli have been successfully engineered to produce 6-deoxyerythromycin D, a precursor to this compound, demonstrating the feasibility of heterologous production of complex polyketides. plos.orgresearchgate.net
Chemical Properties This compound exhibits greater stability in acidic conditions compared to erythromycin A due to the absence of the C-6 hydroxyl group, which is involved in the acid-catalyzed degradation of erythromycin A. researchgate.net
Precursor for Novel Antibiotics This compound and its precursors are used in precursor-directed biosynthesis and chemoenzymatic synthesis to generate novel macrolide analogs with modified structures and biological activities. umich.eduacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H67NO12 B1195551 6-Deoxyerythromycin A CAS No. 135361-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135361-13-6

Molecular Formula

C37H67NO12

Molecular Weight

717.9 g/mol

IUPAC Name

(3R,4S,5R,6S,7S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO12/c1-14-26-37(10,44)32(41)21(5)28(39)18(2)15-19(3)30(50-35-29(40)25(38(11)12)16-20(4)46-35)22(6)31(23(7)34(43)48-26)49-27-17-36(9,45-13)33(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19+,20-,21+,22-,23-,24+,25+,26-,27+,29-,30+,31+,32-,33+,35+,36-,37-/m1/s1

InChI Key

ZUGIGWIPEYNYJV-FZWPAWTOSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)O)(C)O

Synonyms

6-deoxyerythromycin A

Origin of Product

United States

Elucidation and Manipulation of the 6 Deoxyerythromycin a Biosynthesis Pathway

Core Polyketide Synthase (PKS) Machinery: 6-Deoxyerythronolide B Synthase (DEBS)

The synthesis of the 6-dEB aglycone is catalyzed by DEBS, a prototypical modular PKS. stanford.edu This megasynthase is a massive protein complex, with a molecular weight of approximately 2 MDa, and is composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. stanford.eduresearchgate.net These proteins work in a coordinated fashion, resembling an assembly line, to construct the complex polyketide chain from simple precursor units. nih.govnih.gov

The remarkable efficiency and specificity of DEBS are rooted in its modular organization. nih.gov The entire synthase is composed of a loading didomain, six extension modules, and a terminal thioesterase (TE) domain, distributed across the three DEBS proteins. stanford.eduresearchgate.net Each of the three proteins (DEBS1, DEBS2, and DEBS3) is a homodimer, and each polypeptide chain contains two modules. stanford.edunih.gov

Specifically:

DEBS1 contains the loading didomain and modules 1 and 2.

DEBS2 houses modules 3 and 4.

DEBS3 comprises modules 5 and 6, along with the final thioesterase (TE) domain. stanford.edu

Each module is responsible for one cycle of polyketide chain extension and contains a specific set of enzymatic domains that carry out the necessary catalytic steps. stanford.edunih.gov The domains within each module are arranged in a linear fashion, and their order dictates the sequence of reactions in the biosynthetic pathway. nih.gov This collinearity between the gene organization and the biosynthetic steps is a hallmark of modular PKSs. Short peptide linkers, often referred to as docking domains, are located at the N- and C-termini of the DEBS proteins and are crucial for mediating the specific interactions and the orderly transfer of the growing polyketide chain between the different polypeptides. researchgate.netresearchgate.net

Table 1: Modular and Domain Organization of 6-Deoxyerythronolide B Synthase (DEBS)
ProteinModulesKey DomainsFunction
DEBS1Loading DidomainAcyltransferase (AT), Acyl Carrier Protein (ACP)Initiates biosynthesis with a propionyl-CoA starter unit.
Modules 1 & 2Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Acyl Carrier Protein (ACP)Catalyze the first two rounds of chain elongation and modification.
DEBS2Modules 3 & 4KS, AT, KR, ACP, Dehydratase (DH), Enoyl Reductase (ER)Continues the chain elongation and introduces further modifications. Note: Some KR domains may be inactive (KR0). researchgate.netresearchgate.net
DEBS3Modules 5 & 6KS, AT, KR, ACPPerforms the final two elongation steps.
Thioesterase (TE)Thioesterase (TE)Releases and cyclizes the completed polyketide chain to form 6-dEB. stanford.edu

Each module within DEBS contains a conserved set of core domains—Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP)—that are essential for chain elongation. nih.gov In addition, modules may contain optional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) that modify the β-keto group of the growing polyketide chain. stanford.edunih.gov

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction. biorxiv.org It facilitates the decarboxylative condensation between the growing polyketide chain, attached to the KS domain itself, and an extender unit bound to the ACP domain. nih.govproteopedia.org The KS domain has a broad specificity, allowing it to handle the elongating chain at each step. wikipedia.org

Acyltransferase (AT): The AT domain acts as the gatekeeper, selecting the appropriate extender unit, which for DEBS is typically (2S)-methylmalonyl-CoA, and transferring it to the ACP domain. proteopedia.orgmdpi.com The high specificity of the AT domain for its substrate is a key determinant of the final polyketide structure. proteopedia.org

Acyl Carrier Protein (ACP): The ACP is a small, flexible domain that plays a central role in the biosynthetic process. nih.gov It carries the growing polyketide chain and the extender units between the various active sites within a module. wikipedia.orgnih.gov The ACP is post-translationally modified with a 4'-phosphopantetheine (B1211885) arm, which acts as a swinging arm to present the thioester-linked intermediates to the different catalytic domains. unito.it

Ketoreductase (KR): When present and active, the KR domain reduces the β-keto group of the polyketide chain to a hydroxyl group, using NADPH as a cofactor. unito.it The stereochemistry of the resulting hydroxyl group is determined by the specific type of KR domain. unito.it Some modules in DEBS contain inactive KR domains, denoted as KR0, which results in the keto group remaining unmodified at that particular step. researchgate.netresearchgate.net

Thioesterase (TE): Located at the C-terminus of DEBS3, the TE domain is responsible for the final step of 6-dEB synthesis. stanford.edu It catalyzes the hydrolysis of the thioester bond linking the completed polyketide chain to the ACP of module 6, and concurrently promotes the intramolecular cyclization of the chain to form the 14-membered lactone ring of 6-dEB. stanford.edunih.gov

The biosynthesis of 6-dEB is initiated by the loading didomain of DEBS1, which primes the synthase with a propionyl-CoA starter unit. stanford.eduresearchgate.net The subsequent six modules then catalyze the sequential addition of six methylmalonyl-CoA extender units. researchgate.net The AT domains within each module are highly specific for methylmalonyl-CoA, ensuring the correct building blocks are incorporated into the growing chain. proteopedia.org

The process of chain elongation is a cyclical process:

The AT domain of a module selects a methylmalonyl-CoA extender unit and transfers it to its cognate ACP domain. nih.gov

The KS domain of the same module receives the growing polyketide chain from the ACP of the preceding module. proteopedia.org

The KS domain then catalyzes the condensation of the polyketide chain with the methylmalonyl group on the ACP, extending the chain by two carbons. nih.govproteopedia.org

The newly elongated chain, now attached to the ACP, can be modified by the optional domains (KR, DH, ER) if they are present and active. proteopedia.org

The elongated and modified chain is then transferred to the KS domain of the next module, and the cycle repeats. pnas.org

This unidirectional flow of the growing polyketide chain along the DEBS assembly line is a highly controlled process, guided by specific protein-protein interactions between the domains of adjacent modules. pnas.org After six rounds of elongation, the final heptaketide chain is released and cyclized by the TE domain to yield 6-dEB. nih.gov

Post-Polyketide Synthase Tailoring Modifications

Following the assembly of the 6-deoxyerythronolide B (6-dEB) macrocyclic core by the polyketide synthase (PKS), a series of enzymatic modifications, known as tailoring reactions, are essential for converting it into the final bioactive erythromycin (B1671065) molecules. These post-PKS modifications include glycosylation and hydroxylation, which enhance the structural diversity and biological activity of the resulting compounds. The specific sequence and efficiency of these tailoring steps are critical in determining the final congener distribution.

Glycosylation Steps: Role of Mycarose (B1676882) and Desosamine (B1220255) Transfer

Glycosylation is a pivotal modification in the erythromycin biosynthetic pathway, as the attachment of deoxysugar moieties is crucial for the antibiotic's activity. The pathway involves the sequential attachment of two distinct deoxysugars, L-mycarose and D-desosamine, to the 6-dEB aglycone. The first glycosylation event is the transfer of L-mycarose to the C-3 hydroxyl group of the erythronolide B (EB) core, forming 3-O-α-mycarosylerythronolide B (MEB). nih.gov Subsequently, D-desosamine is attached to the C-5 hydroxyl group of MEB, yielding erythromycin D.

Biosynthesis of Deoxysugars (e.g., TDP-D-desosamine, TDP-L-mycarose)

The two deoxysugars attached to the erythronolide core, L-mycarose and D-desosamine, are synthesized from the primary metabolite glucose-1-phosphate through dedicated multi-step enzymatic pathways. nih.gov The genes responsible for these pathways are organized into the eryB and eryC gene clusters in Saccharopolyspora erythraea. microbiologyresearch.org

The biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-L-mycarose begins with the conversion of glucose-1-phosphate to TDP-D-glucose, which is then converted to TDP-4-keto-6-deoxy-D-glucose. nih.gov A series of enzymes encoded by the eryB genes then catalyze subsequent epimerization, reduction, and methylation steps to yield the final TDP-L-mycarose. microbiologyresearch.org

Similarly, the biosynthesis of TDP-D-desosamine also starts from TDP-4-keto-6-deoxy-D-glucose. The pathway involves a sequence of reactions including isomerization, transamination, dehydration, reduction, and N-dimethylation, catalyzed by enzymes encoded by the eryC gene cluster. microbiologyresearch.orgresearchgate.net For instance, DesI, a pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase, converts TDP-4-keto-6-deoxy-D-glucose to TDP-4-amino-4,6-dideoxy-D-glucose as a step in the formation of TDP-D-desosamine. utexas.edu

DeoxysugarPrecursorKey Gene Cluster
TDP-L-mycaroseGlucose-1-PhosphateeryB
TDP-D-desosamineGlucose-1-PhosphateeryC
Glycosyltransferase Activity and Substrate Promiscuity

The attachment of the deoxysugar units to the macrolide aglycone is catalyzed by specific glycosyltransferases (GTs). In the erythromycin pathway, two key GTs are involved:

EryBV : This enzyme is responsible for transferring L-mycarose from TDP-L-mycarose to the C-3 hydroxyl of the erythronolide B core. microbiologyresearch.orgnih.gov

EryCIII : This glycosyltransferase attaches D-desosamine from TDP-D-desosamine to the C-5 hydroxyl of the 3-O-mycarosylated intermediate. microbiologyresearch.orgnih.govnih.gov

The activity of EryCIII is notably enhanced by an auxiliary protein, EryCII. nih.govresearchgate.net EryCII has a cytochrome P450-like fold but lacks the conserved cysteine residue for heme binding and does not possess catalytic activity. microbiologyresearch.orgnih.gov It is believed that EryCII functions as an allosteric activator, stabilizing EryCIII in a catalytically competent conformation. nih.gov While some glycosyltransferases in antibiotic biosynthesis exhibit a degree of substrate promiscuity, allowing for the generation of novel glycosylated analogs, the GTs in the erythromycin pathway generally show high specificity for their native sugar and aglycone substrates.

Hydroxylation Events and Their Enzymology (e.g., EryF, EryK)

Hydroxylation of the macrolactone ring is another critical tailoring step that occurs after the formation of the 6-dEB core. These reactions are catalyzed by specific cytochrome P450 monooxygenases. The two primary hydroxylation events in the erythromycin A biosynthesis pathway are:

C-6 Hydroxylation : Catalyzed by EryF, this step converts 6-dEB into erythronolide B (EB). researchgate.netmdpi.com

C-12 Hydroxylation : Catalyzed by EryK, this reaction converts erythromycin D into erythromycin C. researchgate.netmdpi.com

Erythromycin D is the preferred substrate for EryK, showing a significantly higher kinetic preference over erythromycin B. researchgate.net

Cytochrome P450 Monooxygenases in Macrolide Biosynthesis

The enzymes responsible for the key hydroxylation steps in erythromycin biosynthesis, EryF and EryK, belong to the cytochrome P450 (CYP) superfamily of monooxygenases. researchgate.netnih.gov These enzymes are widespread in nature and are involved in a vast array of metabolic processes, including the biosynthesis of secondary metabolites in Streptomyces and related bacteria. nih.gov

CYP monooxygenases typically catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that is crucial for enhancing the structural complexity and biological activity of natural products. nih.gov In macrolide biosynthesis, P450s carry out regio- and stereospecific hydroxylations of the macrolactone ring, which are often essential final steps in producing the mature antibiotic. nih.govdrugbank.com For example, P450eryF specifically catalyzes the 6S-hydroxylation of 6-dEB. mdpi.comdrugbank.com The structural architecture of these enzymes, such as the substrate-binding pocket of P450eryF, dictates their substrate specificity and catalytic function. drugbank.com

EnzymeFunctionSubstrateProduct
EryF C-6 Hydroxylation6-deoxyerythronolide B (6-dEB)Erythronolide B (EB)
EryK C-12 HydroxylationErythromycin DErythromycin C
Significance of C-6 Hydroxyl Group Absence in 6-Deoxyerythromycin A

The absence of the C-6 hydroxyl group prevents the molecule from being processed into the final, more potent antibiotic, erythromycin A. The presence of this hydroxyl group is also important for subsequent chemical modifications; for instance, in the semi-synthetic antibiotic clarithromycin (B1669154), the C-6 hydroxyl group of erythromycin A is methylated. nih.gov Therefore, the lack of this functional group in this compound marks a specific point in the biosynthetic assembly line, prior to the crucial tailoring reaction mediated by EryF.

Regulation of this compound Biosynthesis at the Genetic Level

The biosynthesis of this compound, a key intermediate in the production of the antibiotic erythromycin A, is governed by a sophisticated network of genetic regulation in the producing organism, Saccharopolyspora erythraea. The genes responsible for this pathway, termed the ery genes, are organized in a large cluster spanning approximately 65-kb on the chromosome. researchgate.net Unlike many other antibiotic biosynthetic clusters, the ery cluster is notable for the absence of a pathway-specific regulatory gene that would typically control the expression of the other genes within the cluster. pnas.orgnih.govfao.org Instead, the regulation of the ery genes is intricately linked with the bacterium's primary metabolism and developmental processes through global regulatory proteins.

The transcriptional architecture of the ery gene cluster has been shown to be organized into at least four major polycistronic transcriptional units. nih.gov The largest of these units is a substantial transcript of about 35 kb that extends from the eryAI gene to the eryG gene. nih.gov Detailed analysis has identified seven distinct transcription start sites for promoters within the cluster, located upstream of eryAI, eryBI, eryBIII, eryBVI, and eryK, with an additional two promoters driving the expression of eryBIV. nih.gov This complex organization allows for coordinated, yet potentially differential, expression of the various genes required for the synthesis of the 6-deoxyerythronolide B core, its subsequent modifications, and the production and attachment of the deoxysugar moieties.

A pivotal discovery in understanding ery gene regulation was the identification of BldD, a key developmental regulator in actinomycetes, as a direct transcriptional activator of the entire cluster. pnas.orgnih.gov The S. erythraea ortholog of BldD directly binds to all five promoter regions within the ery cluster, coordinating the expression of the biosynthetic genes with morphological differentiation, a process often triggered by nutrient limitation. pnas.orgnih.gov The role of BldD as a positive regulator of the ery genes is unusual, as its ortholog in Streptomyces coelicolor typically acts as a transcriptional repressor for its target genes. pnas.orgnih.gov

Experimental evidence, including deletion studies, has confirmed the critical role of BldD. Deletion of the bldD gene in S. erythraea results in a seven-fold decrease in erythromycin production and a blockage of morphological differentiation. pnas.orgfao.org Conversely, industrial strains selected for high erythromycin yields have been found to express higher levels of BldD compared to wild-type strains during the production phase. pnas.org

The binding affinity of recombinant S. erythraea BldD to the various ery promoters has been quantified, revealing differential binding strengths. This suggests a hierarchical or fine-tuned level of control over the different transcriptional units within the cluster.

Equilibrium Dissociation Constants (Kd) of BldD for ery Promoter Regions
Promoter Region ProbeEquilibrium Dissociation Constant (Kd) [nM]
eryAI-BIV140 ± 20
eryBVI150 ± 10
eryBI-BIII180 ± 20
eryK500 ± 100
eryCI-ermE700 ± 100

This table presents the equilibrium dissociation constants (Kd) for the binding of the BldD regulatory protein to the five different promoter regions within the erythromycin (ery) biosynthetic gene cluster. A lower Kd value indicates a higher binding affinity. Data sourced from research on Saccharopolyspora erythraea. nih.gov

Further layers of regulation are imposed by other global regulators that respond to the nutritional status of the cell. These include the phosphate (B84403) response factor PhoP and the nitrogen response factor GlnR. researchgate.netnih.gov These systems provide a mechanism for the bacterium to modulate antibiotic production in response to the availability of essential nutrients like phosphate and nitrogen. nih.govoup.com For instance, GlnR, a global nitrogen regulator, has been shown to potentially inhibit erythromycin biosynthesis, linking nitrogen availability to the control of the pathway. nih.gov

The activity of the BldD regulator itself is subject to post-translational modification, adding another level of control. Acetylation of BldD, influenced by the metabolic intermediate acetyl phosphate (AcP), can inactivate the protein. researchgate.netoup.com This modification causes the BldD dimer to dissociate from its target DNA, thereby repressing the expression of secondary metabolite biosynthesis genes, including the ery cluster, while de-repressing genes involved in sporulation. oup.com This mechanism provides a direct link between the cell's metabolic state (as reflected by AcP levels) and the decision to produce antibiotics or enter dormancy.

Genetic and Metabolic Engineering Strategies for 6 Deoxyerythromycin a and Analogues

Rational Design and Combinatorial Biosynthesis

Rational design and combinatorial biosynthesis have emerged as powerful strategies to generate novel analogs of 6-deoxyerythromycin A. These approaches involve the targeted genetic manipulation of the 6-deoxyerythronolide B synthase (DEBS), the multienzyme complex responsible for assembling the macrolide core. By altering the genetic blueprint of the DEBS pathway, researchers can create a diverse library of "unnatural" natural products with potentially improved therapeutic properties.

Gene Disruption and Deletion for Targeted Derivative Production (e.g., eryF, eryK)

A direct method for producing specific derivatives of erythromycin (B1671065) involves the inactivation of genes responsible for tailoring the macrolide scaffold. The biosynthesis of erythromycin A from its precursor 6-deoxyerythronolide B (6-dEB) involves several post-PKS modification steps, including hydroxylations at the C-6 and C-12 positions, catalyzed by the P450 monooxygenases EryF and EryK, respectively.

Disruption of the eryF gene in the erythromycin-producing bacterium Saccharopolyspora erythraea blocks the C-6 hydroxylation, leading to the accumulation of 6-deoxyerythromycin derivatives. Similarly, inactivation of the eryK gene prevents the C-12 hydroxylation. A targeted approach to produce a novel derivative, 6,12-dideoxyerythromycin A, involved the disruption of both the eryF and eryK genes in S. erythraea ER720. nih.gov However, this double mutant produced a mixture of the target compound and its immediate precursor, 6-deoxyerythromycin D. To drive the reaction to completion, an additional copy of the eryG gene, which encodes the erythromycin 3''-O-methyltransferase, was introduced into the chromosome of the double mutant. This genetic modification resulted in the complete conversion to 6,12-dideoxyerythromycin A as the major macrolide product. nih.gov

Gene Disrupted Producing Organism Major Product(s) Reference
eryF & eryKSaccharopolyspora erythraea ER7206,12-dideoxyerythromycin A, 6-deoxyerythromycin D nih.gov
eryF, eryK (with eryG overexpression)Saccharopolyspora erythraea ER7206,12-dideoxyerythromycin A nih.gov

Acyltransferase (AT) Domain Swapping and Engineering

The modular nature of the 6-deoxyerythronolide B synthase (DEBS) allows for the production of novel analogs through the exchange of its catalytic domains. Each of the six extension modules of DEBS contains an acyltransferase (AT) domain that selects a specific extender unit, typically (2S)-methylmalonyl-CoA, for incorporation into the growing polyketide chain. By replacing a native AT domain with one that recognizes a different substrate, the structure of the resulting macrolide can be predictably altered.

Researchers have successfully replaced the methylmalonyl-CoA-specific AT domains in modules 1 and 2 of DEBS1 with heterologous AT domains that are specific for malonyl-CoA. nih.gov These heterologous domains were sourced from the polyketide synthases responsible for producing rapamycin (B549165) ("RAPS" AT14) and pikromycin (B1677795) ("Ven" AT). nih.gov When the AT domain of module 1 (AT1) was replaced, the resulting strains of S. erythraea produced 12-desmethyl-12-deoxyerythromycin A, a compound lacking the methyl group at C-12. nih.govresearchgate.net Similarly, replacement of the AT domain in module 2 (AT2) led to the production of 10-desmethylerythromycin A and 10-desmethyl-12-deoxyerythromycin A, which lack the methyl group at C-10. nih.gov

Furthermore, an ethylmalonate-specific AT domain from the niddamycin (B1678767) (Nd) PKS was used to replace the methylmalonate-specific AT domain in the erythromycin PKS. This modification, combined with manipulations of the carboxylic acid precursor pools, resulted in the production of 6-ethyl-substituted erythromycin derivatives. pnas.org These domain swapping experiments have generated a combinatorial library of over 50 novel macrolides, demonstrating the potential of this strategy for creating structural diversity. nih.gov

DEBS Module Modified Original AT Specificity Heterologous AT Source New AT Specificity Resulting Product(s) Reference
Module 1Methylmalonyl-CoARapamycin PKS (RAPS AT14)Malonyl-CoA12-desmethyl-12-deoxyerythromycin A nih.govresearchgate.net
Module 2Methylmalonyl-CoAPikromycin PKS ("Ven" AT)Malonyl-CoA10-desmethylerythromycin A nih.govresearchgate.net
Module 2Methylmalonyl-CoARapamycin PKS ("Hyg" AT2)Malonyl-CoA10-desmethyl-12-deoxyerythromycin A nih.gov
Module 5Methylmalonyl-CoANiddamycin PKSEthylmalonyl-CoA6-ethylerythromycin A pnas.org

Directed Evolution of Biosynthetic Pathways in Heterologous Hosts

Directed evolution offers a powerful tool for improving the production of polyketides and generating novel analogs by mimicking the process of natural selection in a laboratory setting. This strategy involves creating large libraries of mutant enzymes or pathways and then using a high-throughput screen or selection to identify variants with desired properties, such as increased activity or altered substrate specificity.

While the complete directed evolution of the 6-deoxyerythronolide B synthase (DEBS) is a complex undertaking, this approach has been successfully applied to engineered biosynthetic pathways in heterologous hosts. In one study, an engineered Escherichia coli strain designed for the precursor-directed biosynthesis of 6-deoxyerythromycin D was subjected to random mutagenesis. nih.gov This strain contained a mutant DEBS and the necessary glycosylation enzymes. By feeding a synthetic diketide precursor, the strain could produce the antibiotic. A simple, visual single-colony screening assay was used to identify mutants with improved production. This process led to the isolation of a mutant strain that showed a greater than three-fold improvement in the amount of 6-deoxyerythromycin D produced, especially at high concentrations of the diketide precursor. nih.gov Further analysis revealed that the beneficial mutations were not in the PKS genes themselves but rather in the host-vector system, leading to a more genetically stable system and relief of a kinetic bottleneck. nih.gov

Heterologous Expression Systems for this compound Production

The expression of the large and complex 6-deoxyerythronolide B synthase (DEBS) genes outside of their native producer, Saccharopolyspora erythraea, presents a significant challenge but also offers numerous advantages. Heterologous hosts, particularly Escherichia coli, are well-characterized, grow rapidly, and are amenable to genetic manipulation, making them attractive platforms for producing 6-dEB and its analogs.

Engineering Escherichia coli for Macrolide Biosynthesis

Escherichia coli has been successfully engineered to produce 6-deoxyerythronolide B (6-dEB), the precursor to this compound. A key achievement in this area was the development of the E. coli strain BAP1. stanford.edu The successful production of 6-dEB in E. coli required overcoming two main hurdles: the functional expression of the three large DEBS proteins (DEBS1, DEBS2, and DEBS3) and the provision of the necessary starter (propionyl-CoA) and extender ((2S)-methylmalonyl-CoA) units, which are not naturally abundant in E. coli.

To achieve expression of the DEBS genes, which are each approximately 10 kb in length, they are often placed under the control of strong, inducible promoters like the T7 promoter. researchgate.net The genes are typically organized on multiple plasmids that are co-transformed into a suitable E. coli expression host, such as BL21(DE3), which carries the T7 RNA polymerase gene. neb.com More recently, chromosomal integration of the DEBS genes has been explored to create more stable production strains. nih.gov

Host Modifications for Improved Yield and Specificity

Significant efforts in metabolic engineering have focused on modifying the host's metabolism to increase the supply of precursors for 6-dEB synthesis, thereby improving the final product yield.

Precursor Supply Engineering in E. coli : One of the primary limitations in E. coli is the availability of propionyl-CoA and (2S)-methylmalonyl-CoA. Several strategies have been developed to address this:

Propionyl-CoA Carboxylase (PCC) Pathway : A common approach involves expressing the propionyl-CoA carboxylase (PCC) genes from Streptomyces coelicolor. This enzyme converts exogenously fed propionate (B1217596) into (2S)-methylmalonyl-CoA. nih.govresearchgate.net

Wood-Werkman Cycle : To eliminate the need for propionate feeding, the Wood-Werkman cycle from Propionibacteria has been heterologously expressed in E. coli. This pathway enables the production of propionyl-CoA and subsequently S-methylmalonyl-CoA from glucose as the sole carbon source. nih.govmdpi.com

Native Pathway Manipulation : Deletion of native E. coli genes that compete for or degrade the required precursors has also proven effective. For instance, deleting the ygfH gene, which encodes a propionyl-CoA:succinate CoA transferase, increased 6-dEB titers from 65 to 129 mg/L in shake flasks and from 206 to 527 mg/L in bioreactor cultures. nih.gov

Alternative Host Engineering : Beyond E. coli, other hosts are being explored. Corynebacterium glutamicum is a promising chassis for polyketide production. A key challenge in this host is that the addition of propionate to boost methylmalonyl-CoA levels inhibits cell growth. Researchers have shown that this growth inhibition can be overcome by introducing methylmalonyl-CoA-dependent polyketide synthases. nih.gov This creates a fitness advantage for polyketide production in the presence of propionate, a feature that has been leveraged using adaptive laboratory evolution to evolve strains with improved production of germicidin, a polyketide. nih.gov

Host Organism Engineering Strategy Modification Details Impact on Production Reference
Escherichia coliPrecursor SupplyExpression of S. coelicolor propionyl-CoA carboxylase (PCC) pathwayEnabled 6-dEB production from exogenous propionate nih.govresearchgate.net
Escherichia coliPrecursor SupplyExpression of Wood-Werkman cycle genesEnabled 6-dEB production from glucose as the sole carbon source nih.govmdpi.com
Escherichia coliNative Pathway DeletionDeletion of ygfH geneIncreased 6-dEB titers from 65 to 129 mg/L (shake flask) nih.gov
Corynebacterium glutamicumGrowth-Coupled SelectionIntroduction of PKS to relieve propionate-induced growth inhibitionDeveloped a platform for adaptive laboratory evolution to improve polyketide titers nih.gov

Precursor-Directed Biosynthesis of this compound Analogues

Precursor-directed biosynthesis is a powerful strategy that leverages the innate catalytic flexibility of biosynthetic machinery to produce novel analogues of natural products. This approach involves introducing synthetic, non-natural precursor molecules into a fermentation process, where they are intercepted and processed by the cell's enzymes to generate modified compounds. In the context of this compound, this strategy has been extensively applied to its macrocyclic precursor, 6-deoxyerythronolide B (6-dEB), by utilizing engineered host organisms.

A common method involves using a host strain, such as Streptomyces coelicolor, that expresses the 6-dEB synthase (DEBS) genes. dss.go.th To prevent the production of the natural 6-dEB, a genetic block is introduced, typically by inactivating the ketosynthase domain of the first module (KS1). dss.go.thnih.gov This inactivation abolishes the initial condensation step of polyketide synthesis. dss.go.th The production of a 6-dEB analogue can then be restored by supplying the culture with a synthetic activated precursor, often a diketide thioester, which is accepted by the downstream modules of the DEBS assembly line. dss.go.thnih.gov This chemobiosynthetic approach allows for the creation of a diverse array of 6-dEB analogues with modifications at the starter unit position. rsc.orgnih.gov

Incorporation of Non-Natural Building Blocks

The successful incorporation of non-natural building blocks hinges on the ability of the engineered polyketide synthase (PKS) to accept substrates other than its native starter or extender units. The DEBS system has shown remarkable tolerance for a variety of synthetic precursors, particularly activated diketides in the form of N-acetylcysteamine (SNAC) thioesters. dss.go.thnih.gov These biomimetic thioesters can effectively enter the cell and be loaded onto the second module of the KS1-inactivated DEBS, bypassing the need for the natural loading and first extension modules. dss.go.thmdpi.com

This technique has enabled the production of numerous 13-substituted 6-dEB analogues by feeding unnatural diketides with various side chains (R-groups). dss.go.thnih.gov The efficiency of incorporation and the final product titer are influenced by several factors, including the chemical structure of the precursor's side chain, the concentration at which the precursor is fed, and the growth phase of the culture at the time of feeding. nih.gov Research has demonstrated that a significant portion of the fed diketides can be degraded by the host organism's metabolic processes, highlighting the importance of optimizing feeding strategies. nih.gov

An alternative approach involves engineering a DEBS variant that lacks the entire loading module. nih.gov This engineered PKS can then be fed simpler "monoketide" acyl-thioesters, which are directly loaded onto the first module (KS1), leading to the formation of 15-R-6-dEB analogues. nih.gov This method offers greater flexibility and is more cost-effective due to the simpler synthesis of the monoketide precursors compared to diketide thioesters. nih.gov The exploration of alternative thioester carriers, such as methyl thioglycolate, has also proven effective for precursor feeding in both E. coli and S. coelicolor. nih.gov

The range of non-natural building blocks successfully incorporated into the 6-dEB scaffold is extensive, leading to analogues with novel functionalities.

Table 1: Examples of Non-Natural Precursors and Resulting 6-dEB Analogues
Precursor Fed (Thioester)Incorporated Non-Natural UnitResulting 6-dEB AnalogueReference
Butyryl-SNACButyryl group15-Methyl-6-dEB nih.gov
(2R, 3S)-5-Fluoro-3-hydroxy-2-methylpentanoate N-propionylcysteamine thioesterFluorinated diketide15-Fluoro-6-dEB conicet.gov.ar
(2S,3S)-4-Chloro-3-hydroxy-2-methylbutanoate N-propionylcysteamine thioesterChlorinated diketide13-Chloromethyl-6-dEB researchgate.net
(2S,3R)-3-hydroxy-2-methyl-4-pentenoate N-acetylcysteamine thioesterUnsaturated diketide13-Allyl-6-dEB researchgate.net

Development of High-Throughput Screening Assays for Biosynthetic Engineering

The generation of large libraries of engineered PKS mutants and pathways necessitates the development of high-throughput screening (HTS) methods to rapidly identify variants with desired properties, such as improved product titers or the ability to generate novel compounds. nih.gov Traditional analytical methods like high-performance liquid chromatography (HPLC) are precise but too low-throughput for effectively screening the vast collections of engineered strains created in a typical Design-Build-Test-Learn cycle. nih.govosti.gov To address this bottleneck, significant research has focused on developing biosensor-based screening assays.

Genetically encoded biosensors are powerful tools for HTS as they can link the intracellular concentration of a target molecule (such as a PKS precursor) to a readily measurable output signal, like fluorescence or a color change. nih.govnih.gov These systems enable the rapid evaluation of thousands of engineered variants in microplate or microfluidic formats. nih.gov

One prominent strategy involves the use of transcription factor-based biosensors. nih.govnih.gov For example, the FapR transcription factor, which naturally regulates fatty acid synthesis, has been re-engineered to create a biosensor for malonyl-CoA and its derivatives, which are critical extender units for polyketide synthesis. nih.gov In these systems, the binding of the target acyl-CoA molecule to the FapR protein controls the expression of a reporter gene (e.g., Green Fluorescent Protein). Strains engineered to produce higher levels of the target precursor will exhibit a stronger reporter signal, allowing for their easy identification and isolation. nih.gov This FapR-based biosensor has been shown to detect the key erythromycin precursor methylmalonyl-CoA in E. coli. nih.gov

Another innovative approach repurposes enzymes as biosensors. nih.gov A type III PKS, such as RppA, can be used as a sensor for malonyl-CoA. researchgate.net This enzyme converts excess malonyl-CoA into a distinctively colored polyketide product, flaviolin (B1202607). nih.gov The intensity of the color produced by a colony or liquid culture provides a direct, visual readout of the intracellular malonyl-CoA pool, facilitating the rapid screening of libraries to find mutants that overproduce this key precursor. nih.gov These biosensor-guided strategies are highly effective for identifying non-obvious genetic modifications that can lead to significant enhancements in the production of polyketides and their precursors. nih.gov

Table 2: High-Throughput Screening Assays for Polyketide Biosynthetic Engineering
Assay TypePrincipleDetected MoleculeOutput SignalReference
Transcription Factor-Based BiosensorEngineered FapR transcription factor regulates reporter gene expression upon binding to its effector.Malonyl-CoA, Methylmalonyl-CoA, and other acyl-CoA derivatives.Fluorescence (e.g., from GFP). nih.govnih.gov
Enzyme-Based BiosensorRepurposed Type III PKS (RppA) converts the target molecule into a colored product.Malonyl-CoA.Colorimetric (red-brown flaviolin pigment). nih.govresearchgate.net

Structural Biology and Stereochemical Aspects of 6 Deoxyerythromycin a and Its Precursors

Stereochemistry of the 6-Deoxyerythronolide B Aglycone

The aglycone of 6-deoxyerythromycin A, known as 6-deoxyerythronolide B (6-dEB), is a 14-membered macrolide characterized by a remarkable ten stereogenic centers. This complex stereochemistry is not random but is meticulously controlled during its assembly-line biosynthesis by a modular polyketide synthase (PKS). The stereochemical arrangement of 6-dEB is so conserved among many macrolide aglycones that it has led to the formulation of "Celmer's Rules". nih.gov

Chirality and Stereochemical Control during Polyketide Assembly

The biosynthesis of the 6-dEB core involves the sequential condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. researchgate.netpitt.edu The stereochemical outcome of this assembly is governed by the specific domains within each module of the 6-deoxyerythronolide B synthase (DEBS).

The acyltransferase (AT) domains of all six DEBS modules are highly specific for the (2S)-methylmalonyl-CoA extender unit. nih.govnih.gov The subsequent decarboxylative condensation reaction, catalyzed by the ketosynthase (KS) domain, proceeds with inversion of configuration at the C-2 position of the methylmalonyl unit. nih.gov This process establishes the initial chirality at the α-carbon of the growing polyketide chain.

Further stereochemical diversity is introduced by the selective reduction of the β-keto group, which is controlled by the ketoreductase (KR) domains. The KR domains select one of the two epimers at the α-position and then catalyze a stereospecific reduction of the β-keto group, thereby defining the stereocenters at both the α- and β-positions. nih.gov

Influence of Ketoreductase (KR) Domains on Stereochemistry

The ketoreductase (KR) domains are pivotal in establishing the hydroxyl group stereochemistry in the growing polyketide chain. nih.gov These domains are classified as either A-type or B-type, which produce L-configured (S) and D-configured (R) hydroxyl groups, respectively. nih.gov The stereospecificity of the KR domain is an intrinsic property, and domain-swapping experiments have shown that a KR domain will retain its native stereospecificity when placed in a different PKS module. nih.gov

The stereochemical outcome of the ketoreduction is determined by the specific binding orientation of the substrate within the KR active site, which is influenced by the amino acid residues in the unstructured loops flanking the active site. nih.gov For instance, the eryKR1 and eryKR2 domains from the erythromycin-producing PKS reduce the 3-ketoacyl-thioester intermediates with opposite stereospecificity. researchgate.net Modeling and site-directed mutagenesis studies have identified key amino acid residues that play a crucial role in this stereocontrol. researchgate.net Mutations at these specific positions can lead to an altered stereochemical outcome, and in some cases, a complete switch in the alcohol stereochemistry of the product. researchgate.net

DEBS Ketoreductase Domain Module Substrate Product Stereochemistry
eryKR11(2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioester(2S, 3R)-3-hydroxy-2-methylpentanoic acid N-acetylcysteamine thioester researchgate.net
eryKR22(2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioester(2R, 3S)-alcohol product researchgate.net

Structural Characterization of Biosynthetic Intermediates

The biosynthesis of 6-deoxyerythronolide B proceeds through a series of enzyme-bound intermediates. nih.gov These intermediates are sequentially passed between the active sites of the DEBS modules, tethered to the acyl carrier protein (ACP) domains. nih.gov The transient nature of these intermediates makes their direct structural characterization challenging.

However, insights into their structure have been gained through various techniques, including the use of in vitro reconstituted systems with combinations of KS-AT didomains, ACPs, and KR domains from different DEBS modules. nih.gov These experiments have allowed for the generation and stereochemical analysis of triketide lactone intermediates, providing information about the stereochemistry of the ACP-bound 2-methyl-3-ketoacyl thioester intermediates. nih.gov Such studies have confirmed the predicted stereospecificity of the individual KR domains and have also revealed the configurational stability of these biosynthetic intermediates. nih.gov

Computational Modeling of this compound Structures

Computational modeling has become an invaluable tool for understanding the structure and stereochemistry of this compound and its precursors. Chelate-controlled models have been used to predict the stereochemical outcome of key bond-forming reactions, such as the C-O bond formation during macrolactonization in the total synthesis of 6-dEB. nih.gov These models can help guide the discovery of reaction conditions to favor the formation of a specific diastereomer. nih.gov

Energy-minimized structures of different macrolide diastereomers have been calculated using force-field methods to understand the kinetic barriers of cyclization and the relative stability of the products. pitt.eduorganic-chemistry.org Furthermore, computational studies have been employed to investigate the conformation of the tether in substrate-catalyst complexes during macrocyclization, providing a rationale for the observed stereoselectivity. organic-chemistry.org

Molecular Mechanisms of Interaction of 6 Deoxyerythromycin a

Ribosomal Binding Site Characterization

6-Deoxyerythromycin A, a macrolide antibiotic, exerts its function by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its binding site is located on the large 50S ribosomal subunit, specifically within the nascent polypeptide exit tunnel (NPET). This tunnel serves as the path for newly synthesized polypeptide chains to emerge from the ribosome. By binding within this critical channel, the antibiotic physically obstructs the passage of elongating peptides, effectively halting protein production. The binding pocket is a complex environment composed primarily of ribosomal RNA (rRNA) with contributions from ribosomal proteins.

Interaction with Ribosomal RNA (rRNA), particularly 23S rRNA

The principal target for this compound within the ribosome is the 23S rRNA, a major structural and catalytic component of the 50S subunit. The antibiotic positions itself at the entrance of the NPET, establishing multiple points of contact with specific nucleotides. These interactions are predominantly with Domain V of the 23S rRNA, a highly conserved region that is integral to the peptidyl transferase center (PTC), the active site for peptide bond formation.

Key Residues and Binding Pockets within the Ribosome

The binding pocket for this compound is formed by a specific constellation of rRNA nucleotides and segments of ribosomal proteins that line the NPET.

Key rRNA Nucleotides: Several nucleotides within the 23S rRNA are critical for creating the binding site. These interactions are primarily hydrogen bonds and hydrophobic contacts.

Nucleotide (E. coli numbering)Location/DomainRole in Binding
A2058 Domain V, Peptidyl Transferase LoopForms a crucial hydrogen bond with the desosamine (B1220255) sugar of the antibiotic; mutations here confer high-level resistance. researchgate.netscirp.orgnih.gov
A2059 Domain V, Peptidyl Transferase LoopContributes to the hydrophobic pocket that accommodates the macrolactone ring. researchgate.net
A2062 Domain VIts conformation can be altered by macrolide binding, playing a role in drug-dependent ribosome stalling.
G2505 Domain VServes as a contact point that helps stabilize the antibiotic's position within the tunnel. researchgate.net
U2611 Domain VForms part of the hydrophobic surface against which the macrolactone ring packs.

Ribosomal Proteins: While rRNA forms the majority of the binding site, nearby ribosomal proteins also contribute to the architecture of the pocket.

Ribosomal Protein L22: A loop of this protein extends into the exit tunnel, forming part of the tunnel wall and potentially making contact with the bound antibiotic.

Inhibition of Ribosomal Protein Biosynthesis

The binding of this compound within the nascent polypeptide exit tunnel directly inhibits protein synthesis by a mechanism of steric hindrance. Once bound, the drug molecule partially occludes the tunnel, reducing its functional diameter. researchgate.netdrugbank.com

This obstruction does not immediately halt peptide bond formation at the peptidyl transferase center. The ribosome can typically synthesize a short chain of 6 to 8 amino acids. However, as the nascent polypeptide elongates, it inevitably collides with the bound antibiotic. This collision prevents further translocation of the peptidyl-tRNA from the A-site to the P-site, effectively stalling the ribosome. The stalled state leads to the premature dissociation of the peptidyl-tRNA from the ribosome, resulting in the release of incomplete and non-functional peptide fragments. drugbank.com This truncation of protein synthesis is the ultimate basis of the compound's bacteriostatic effect.

Structure-Activity Relationships at the Molecular Target Level

The efficacy of this compound's interaction with the ribosome is dictated by its specific chemical structure. Key modifications to the macrolactone ring and its appended sugar moieties significantly influence binding affinity and inhibitory potency.

Impact of C-6 Deoxygenation on Ribosomal Interaction

Erythromycin (B1671065) A, the parent compound, possesses a hydroxyl (-OH) group at the C-6 position of the macrolactone ring. In this compound, this hydroxyl group is absent. Structure-activity relationship studies on related macrolides, such as clarithromycin (B1669154) where the C-6 hydroxyl is methylated, indicate that this position is not critical for direct interaction with the ribosomal target. The primary significance of the C-6 hydroxyl group is its involvement in acid-catalyzed intramolecular degradation, where it forms an inactive 8,9-anhydro-6,9-hemiketal spiroketal.

Modification or removal of the C-6 hydroxyl group, as in this compound, primarily serves to increase the acid stability of the molecule. While minor alterations in the macrolactone ring's conformation may occur, the absence of the C-6 hydroxyl group is not expected to significantly diminish the critical hydrogen bonding and hydrophobic interactions with the 23S rRNA that are essential for its inhibitory activity. Therefore, deoxygenation at C-6 primarily enhances pharmacokinetic properties without compromising the fundamental mechanism of ribosomal binding.

Role of Glycosyl Groups in Molecular Recognition

The two sugar moieties attached to the macrolactone ring, D-desosamine and L-cladinose, play distinct and vital roles in the molecular recognition and binding process. researchgate.net

D-desosamine (attached at C-5): This amino sugar is fundamentally important for the antibiotic's activity. The hydroxyl group at the 2' position of the desosamine sugar is a key interaction point, forming a critical hydrogen bond with the N1 atom of nucleotide A2058 in the 23S rRNA. nih.gov This interaction is a major contributor to the binding affinity of the macrolide to the ribosome. scirp.orgnih.gov The tertiary amine on the desosamine also imparts a basic character to the molecule. nih.gov

Effects of Analog Modifications on Target Binding

The interaction of macrolide antibiotics, including this compound, with their ribosomal target is highly sensitive to structural modifications. Alterations to the macrolactone ring or its substituents can significantly impact binding affinity and, consequently, antibacterial efficacy. Structure-activity relationship (SAR) studies on related macrolides provide insights into the effects of such modifications.

For instance, studies on 6-O-methylerythromycin A, a close analog of this compound, have demonstrated that modifications at the 9-O-position can modulate activity against both susceptible and resistant bacterial strains. The introduction of various substituted oxime derivatives at this position has shown that the physicochemical properties of the substituent, such as hydrophobicity and steric bulk, play a crucial role in the interaction with the ribosomal target.

A quantitative structure-activity relationship (QSAR) analysis of a series of 6-O-methylerythromycin A 9-O-substituted oxime derivatives revealed that for erythromycin-resistant strains, increased hydrophobicity of the molecule is favorable for antibacterial activity. nih.gov Conversely, for erythromycin-susceptible strains, a degree of hydrophilicity is important for antibacterial activity. nih.gov The analysis also indicated that bulky and long substituents are generally unfavorable for activity against resistant strains, suggesting that the binding pocket has specific steric constraints. nih.gov

While these findings are for a related analog, they suggest that similar modifications to this compound could have a profound effect on its target binding. The absence of the hydroxyl group at the C6 position in this compound already alters its chemical properties compared to erythromycin A, primarily increasing its acid stability. Further modifications, guided by SAR principles, could potentially enhance its binding affinity and spectrum of activity. The lack of the L-cladinose sugar in some analogs, known as ketolides, has been shown to result in poorer initial binding but also prevents the induction of resistance. researchgate.net

Table 1: Effects of Analog Modifications on Antibacterial Activity of a Related Macrolide

Modification Type Effect on Activity against Resistant Strains Effect on Activity against Susceptible Strains Inferred Importance for Target Binding
Increased Hydrophobicity Favorable Unfavorable Modulates interaction with the binding pocket, potentially overcoming some resistance mechanisms.
Bulky/Long Substituents Unfavorable Unfavorable Suggests steric limitations within the ribosomal binding site.
Hydrophilicity Unfavorable Favorable Highlights different binding requirements for susceptible versus resistant ribosomes.

Molecular Docking and Simulation Studies of Ligand-Target Complexes

Molecular docking and simulation studies have provided valuable atomic-level insights into the binding of this compound and its analogs to the bacterial ribosome. These computational methods allow for the prediction of binding conformations, interaction energies, and the identification of key residues involved in the ligand-target complex.

A molecular docking study of ∆6-anhidroerythromycin-A, a derivative of this compound, with the 23S rRNA of Deinococcus radiodurans revealed that it occupies the same binding cavity as erythromycin A. researchgate.net This study utilized this compound as a control, providing comparative data on their binding energies. The docking results indicated that the binding position of ∆6-anhidroerythromycin-A is not identical to that of erythromycin A or this compound, which is attributed to the presence of the ∆6 unsaturated double bond. researchgate.net

The free binding energy for this compound was found to be similar to that of erythromycin A, suggesting that the absence of the C6 hydroxyl group does not significantly alter the binding strength in this model. ugm.ac.id In contrast, ∆6-anhidroerythromycin-A exhibited a lower (more favorable) free binding energy, indicating a potentially stronger interaction with the ribosomal target. ugm.ac.id This suggests that the conformational change introduced by the double bond in ∆6-anhidroerythromycin-A may enhance its binding affinity. researchgate.net

Molecular dynamics simulations of macrolides bound to the ribosome have further elucidated the dynamic nature of these interactions. Such simulations show how the antibiotic and the ribosome can undergo conformational changes to achieve an optimal fit. For ketolides, a class of macrolide analogs, simulations have revealed that modifications can lead to structural rearrangements in the ribosome's binding pocket, which may explain their activity against resistant strains. nih.gov These computational approaches are instrumental in understanding the intricate molecular details of macrolide-ribosome interactions and can guide the design of novel antibiotics with improved efficacy.

Table 2: Comparative Molecular Docking Data of Erythromycin A Analogs with 23S rRNA

Compound Mean Free Binding Energy (kcal/mol) Key Structural Difference from Erythromycin A
Erythromycin A -8.59 -
This compound -8.16 Lack of hydroxyl group at C6
∆6-anhidroerythromycin-A -13.94 Lack of hydroxyl group at C6 and a C6-C7 double bond

Advanced Analytical Methodologies for Research on 6 Deoxyerythromycin a

Chromatographic Techniques for Separation and Purification of Analogues

The separation and purification of 6-Deoxyerythromycin A and its related compounds from fermentation broths or synthetic reaction mixtures present a significant challenge due to their structural similarity and basic nature. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the cornerstone technique for this purpose.

Erythromycin (B1671065) and its derivatives are basic compounds, which can lead to poor peak shape (tailing) and inefficient separation on traditional silica-based reversed-phase columns. To overcome these issues, specialized columns and mobile phase conditions are employed. Base-deactivated silica (B1680970) gel columns, such as Hypersil BDS C18, Luna C18(2), and Supelcosil ABZ+, have demonstrated improved sensitivity and selectivity for erythromycins compared to older polymer-based phases. researchgate.net

The pH of the mobile phase is a critical parameter. For basic compounds like erythromycins, HPLC assays are often most effective at a higher pH, typically around 9.0. nih.govnih.gov This suppresses the ionization of the amine groups, reducing interactions with residual silanols on the column packing and leading to sharper, more symmetrical peaks. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724). nih.gov Gradient elution is often necessary to resolve complex mixtures of closely related analogues.

One validated RP-HPLC method for the analysis of erythromycin A and its related substances utilizes a C18 polymeric column with a mobile phase of 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9) and acetonitrile in a 60:40 ratio, with a flow rate of 1 mL/min. nih.gov While specific methods for this compound are less commonly published, the principles established for erythromycin A are directly applicable, with adjustments to gradient and solvent composition to account for the slight difference in polarity due to the absence of the C6 hydroxyl group.

Table 1: Chromatographic Conditions for Erythromycin Analogue Separation

Parameter Typical Conditions Purpose
Column Base-deactivated C18 silica (e.g., Hypersil BDS) or Polymer C18 Minimizes peak tailing for basic compounds.
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., Potassium Phosphate) Provides separation based on polarity.
pH ~9.0 Suppresses ionization of the basic amine group, improving peak shape.
Detection UV (205-215 nm) or Mass Spectrometry (MS) UV for quantification, MS for identification.

| Mode | Gradient or Isocratic | Gradient for complex mixtures, isocratic for simpler separations. |

Spectroscopic Methods for Structural Elucidation

While basic identification of this compound can be achieved with standard spectroscopic methods, advanced techniques are required for unambiguous structural confirmation, stereochemical assignment, and detailed analysis.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignments

For the related compound, anhydroerythromycin A, NMR studies combined with molecular modeling have been used to definitively determine the stereochemistry at C-9 as being the R configuration. magritek.com Such assignments are made through the detailed analysis of proton-proton coupling constants (J-values) in 1D ¹H NMR spectra and through-bond correlations observed in 2D NMR experiments like COSY (Correlation Spectroscopy). The magnitudes of these coupling constants are dependent on the dihedral angles between adjacent protons, which in turn define the relative stereochemistry of the chiral centers along the macrolide ring.

The Nuclear Overhauser Effect (NOE), observed in 2D experiments like NOESY and ROESY, is also critical. NOEs identify protons that are close in space, providing crucial information about the conformation of the 14-membered lactone ring and the relative orientation of its numerous substituents. By piecing together this network of through-bond and through-space correlations, the complete relative stereochemistry of the molecule can be established.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI), are commonly used for these large, thermally labile molecules.

Detailed fragmentation studies have been conducted on 6-deoxyerythronolide B (6-dEB), the aglycone precursor of this compound. hmdb.cawisc.edu Under API-MS conditions, the spectrum of 6-dEB reveals five principal families of fragment ions. hmdb.ca The analysis of various desmethyl and oxygen-modified analogues of 6-dEB has allowed for the assignment of these fragments to specific structural subunits of the macrolactone core. hmdb.ca This systematic approach helps to build a fragmentation model that can be used to identify related structures in complex mixtures. hmdb.ca For instance, the fragmentation pathways can reveal information about the location of substituents on the macrolide ring. The initial stages of fragmentation often involve dehydration events and the formation of a 5,9-hemiacetal. hmdb.ca

Table 2: Major Fragment Ion Families of 6-deoxyerythronolide B (6-dEB) in API-MS

Fragment Family Description Structural Information Gained
Family 1 Initial dehydration products Confirms the presence of hydroxyl groups.
Family 2 Cleavage of the lactone ring Provides information on the macrolide core structure.
Family 3 Fragments from the "right-hand" side of the molecule Helps to locate substituents in this region.
Family 4 Fragments from the "left-hand" side of the molecule Helps to locate substituents in this region.

| Family 5 | Small, specific neutral losses | Can indicate the presence of methyl or ethyl side chains. |

This table is based on the fragmentation analysis of the aglycone, 6-deoxyerythronolide B.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of a molecule or its complexes. nih.govwikipedia.org While a crystal structure for this compound itself is not prominently available in the searched literature, crystallographic studies of key enzymes involved in its biosynthesis offer profound insights into its formation.

The biosynthesis of this compound begins with the creation of its macrolide core, 6-deoxyerythronolide B (6-dEB), by a large multi-enzyme complex called a polyketide synthase (PKS). Researchers have successfully determined the crystal structure of a 194-kDa homodimeric fragment of the 6-dEB synthase from module 5 at 2.7 Å resolution. nih.gov This structure revealed that the active sites of the ketosynthase (KS) and acyltransferase (AT) domains are separated by approximately 80 Å, providing crucial information about the spatial organization of the enzymatic machinery. nih.gov

Furthermore, the crystal structure of the dehydratase (DH) domain from the fourth module of the erythromycin PKS has been solved at 1.85 Å resolution. compoundchem.com This structure elucidates the mechanism of dehydration, a key step in the biosynthesis of the polyketide chain, and identifies the catalytic histidine and aspartic acid residues in the active site. compoundchem.com It also reveals potential docking sites for other PKS domains, such as the acyl carrier protein (ACP), which is essential for the step-by-step assembly of the macrolide. compoundchem.com These enzymatic structures serve as templates for understanding how the 6-dEB scaffold is constructed and can guide efforts to engineer the biosynthesis to produce novel analogues.

Bioassay-Guided Fractionation and Analysis in Research Settings

Bioassay-guided fractionation is a powerful strategy used in natural product research to isolate biologically active compounds from complex mixtures, such as microbial extracts. nih.gov This methodology systematically pairs chromatographic separation with biological testing. The crude extract is first separated into a number of fractions, each of which is then tested for the desired biological activity (e.g., antibacterial, antifungal). The most active fraction is selected for further separation, and this iterative process of separation and bioassay is repeated until a pure, active compound is isolated. nih.gov

In the context of this compound research, this approach is highly relevant for the discovery of new, bioactive analogues. A notable application is the use of a colony bioassay in a genetically engineered Escherichia coli strain designed for the precursor-directed biosynthesis of erythromycin analogues. rsc.org In this system, synthetic intermediates are fed to the engineered bacteria, which then convert them into novel macrolides. The bioactivity of these products is directly assessed by observing the zone of growth inhibition around individual bacterial colonies. rsc.org This method allowed for the screening of various diketide precursors and led to the identification of new alkynyl- and alkenyl-substituted macrolides with antibacterial activity comparable to the natural product. rsc.org This integration of biosynthesis and bioassay provides a powerful research tool for exploring the structure-activity relationships of 6-Deoxyerythromycin analogues.

Future Directions and Applications in Chemical Biology

Rational Design of Novel Macrolide Structures with Defined Molecular Interactions

The rational design of new macrolide antibiotics is a promising avenue to combat the rise of antibiotic-resistant bacteria. This approach utilizes computational methods to predict the properties and activities of novel compounds before their synthesis, thereby accelerating the drug discovery process.

Computational strategies are central to this effort, enabling the screening of virtual libraries of macrolide derivatives based on key parameters such as solubility, membrane permeability, and binding affinity to the bacterial ribosome. pnas.org By employing techniques like free energy perturbation (FEP) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, researchers can prioritize candidates with the highest potential for overcoming resistance mechanisms. pnas.org Molecular dynamics simulations of the 50S ribosomal subunit provide insights into how modifications to the macrolide structure, such as at position A2058, affect binding. umaryland.edu

A tiered optimization approach is often employed, starting with broader, less computationally intensive methods to screen a large number of candidates, followed by more rigorous and accurate simulations for a smaller, prioritized set of molecules. pnas.org This strategy allows for the efficient exploration of chemical space and the identification of novel macrolide structures with enhanced activity against resistant pathogens. pnas.org Fragment-based drug design methods, such as Site-Identification by Ligand Competitive Saturation (SILCS), are also being applied to the ribosome to guide the development of macrolides with novel functionalities. umaryland.edu

Table 1: Computational Approaches in Rational Macrolide Design

Computational MethodApplication in Macrolide DesignKey Insights Gained
Free Energy Perturbation (FEP) Calculating the relative binding affinities of macrolide derivatives to the bacterial ribosome. pnas.orgPrediction of improved binding for novel analogs compared to existing antibiotics like clarithromycin (B1669154). pnas.org
Quantum Mechanics/Molecular Mechanics (QM/MM) High-accuracy calculation of binding energies for prioritized candidates. pnas.orgRefined understanding of the electronic interactions between the macrolide and its ribosomal target.
Molecular Dynamics (MD) Simulations Simulating the conformational changes of the ribosome and macrolide upon binding. umaryland.eduUnderstanding the impact of ribosomal modifications on macrolide binding and resistance. umaryland.edu
Site-Identification by Ligand Competitive Saturation (SILCS) Identifying favorable interaction sites on the ribosome for fragment-based drug design. umaryland.eduGuiding the design of novel macrolide scaffolds with enhanced binding properties. umaryland.edu

Advancements in Synthetic Biology for Optimized Production Pathways

Synthetic biology offers powerful tools to engineer and optimize the biosynthetic pathway of 6-deoxyerythromycin A and its derivatives, leading to increased yields and the production of novel compounds. A key focus has been the metabolic engineering of the natural producer, Saccharopolyspora erythraea.

One successful strategy involves cofactor engineering. Overexpression of the entire F1F0-ATPase complex in an industrial strain of S. erythraea has been shown to enhance erythromycin (B1671065) production by 28%. acs.org This is achieved by altering the intracellular ATP/ADP ratio, which in turn influences the metabolic fluxes towards secondary metabolism. acs.orgbohrium.com

Another approach targets the regulation of gene expression through secondary messengers. Increasing the intracellular concentrations of (p)ppGpp and c-di-GMP has been demonstrated to activate the transcription of the erythromycin-biosynthetic (ery) genes, leading to a significant improvement in erythromycin yield. acs.orgnih.gov This can be achieved by introducing genes encoding enzymes like a truncated (p)ppGpp synthetase (RelA) or a diguanylate cyclase (CdgB) from other actinobacteria. acs.orgnih.gov

A systematic metabolic engineering approach, known as the Design-Build-Test-Learn (DBTL) framework, has also been applied to enhance erythromycin production. nih.gov This involves creating genetically modified strains, for example by suppressing genes in the central carbon metabolism, followed by multi-omics analysis to understand the metabolic changes and further refine the fermentation process. nih.gov

Heterologous biosynthesis in hosts like Escherichia coli provides an alternative production platform that can be more amenable to genetic manipulation. nih.gov This approach allows for the systematic reconstitution and engineering of the erythromycin pathway, facilitating the production of analogs. nih.gov

Table 2: Synthetic Biology Strategies for Enhanced Erythromycin Production

StrategyGenetic Modification/Engineering ApproachHost OrganismReported Improvement in Yield
Cofactor Engineering Overexpression of the F1F0-ATPase complex. acs.orgSaccharopolyspora erythraea28% increase. acs.org
Secondary Messenger Regulation Introduction of a truncated (p)ppGpp synthetase (RelA). acs.orgnih.govSaccharopolyspora erythraea~200% improvement. acs.orgnih.gov
Systematic Metabolic Engineering (DBTL) Suppression of the sucC gene and fermentation optimization. nih.govSaccharopolyspora erythraea43.5% increase. nih.gov
Heterologous Biosynthesis Reconstitution of the erythromycin pathway. nih.govEscherichia coliEnables production of novel analogs. nih.gov

Deeper Understanding of Modular Polyketide Synthase Functionality

The biosynthesis of the 6-deoxyerythronolide B core of this compound is catalyzed by a massive modular enzyme complex called 6-deoxyerythronolide B synthase (DEBS). researchgate.netproteopedia.orgnih.gov A deeper understanding of the structure and function of this prototypical polyketide synthase (PKS) is crucial for its rational engineering.

DEBS is composed of three large proteins (DEBS1, DEBS2, and DEBS3), each containing two modules. proteopedia.org Each module is responsible for one cycle of polyketide chain extension and is comprised of several catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). proteopedia.org Optional domains, such as a ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), determine the reduction state of the growing polyketide chain. proteopedia.org

Recent research has focused on elucidating the intricate protein dynamics and domain-domain interactions that govern the function of DEBS. nih.govacs.org High-resolution structural studies of portions of DEBS have provided a framework for interpreting biochemical data and have highlighted the importance of non-conserved linkers and large interdomain movements. researchgate.netnih.gov Antibody probes, such as fragment antigen-binding domains (Fabs), are being used to investigate the structure-function relationships of specific modules and their domains. acs.orgnih.gov

Domain swapping experiments, where a domain from one module is replaced with a corresponding domain from another PKS, have been instrumental in understanding domain specificity and have enabled the creation of hybrid PKSs that produce novel polyketides. nih.govfrontiersin.org For example, exchanging the AT domain can alter the choice of extender unit incorporated into the polyketide backbone. nih.gov

Exploration of New Precursor Substrates for Biosynthetic Diversification

Precursor-directed biosynthesis is a powerful strategy for generating novel analogs of this compound. This technique involves feeding synthetic starter or extender units to an engineered microbial strain that is blocked in the early stages of the natural biosynthetic pathway.

A common approach is to inactivate the ketosynthase domain of the first module (KS1) of DEBS. dss.go.thnih.gov The resulting mutant is unable to initiate polyketide synthesis from the natural propionyl-CoA starter unit but can incorporate exogenously supplied synthetic diketide precursors. dss.go.thnih.govnih.gov This has led to the production of a wide range of 13-substituted 6-deoxyerythronolide B analogs. dss.go.thnih.gov

More recently, this approach has been refined by engineering a version of DEBS that lacks the entire loading module. nih.gov This engineered PKS can directly utilize simpler and more cost-effective synthetic monoketide thioesters as starter units, further expanding the scope of accessible analogs. nih.gov

In addition to modifying the starter unit, researchers are also exploring the use of non-natural extender units. This is typically achieved by engineering the acyltransferase (AT) domains of the PKS modules to accept alternative substrates to the natural malonyl-CoA and methylmalonyl-CoA. acs.orgnih.govacs.org By exchanging AT domains with those from other PKSs that naturally utilize different extender units, it is possible to incorporate a variety of functionalities into the macrolide scaffold. acs.orgnih.gov

Table 3: Precursor-Directed Biosynthesis and Engineered Extender Unit Incorporation

ApproachEngineered PKSPrecursor Substrate(s)Resulting Product(s)
Diketide Feeding DEBS with inactivated KS1 domain. dss.go.thnih.govSynthetic diketide thioesters. dss.go.thnih.gov13-substituted 6-deoxyerythronolide B analogs. dss.go.th
Monoketide Feeding DEBS lacking the loading module. nih.govSynthetic monoketide thioesters. nih.gov15-R-6-deoxyerythronolide B analogs. nih.gov
Engineered Extender Unit Incorporation DEBS with exchanged AT domains. acs.orgnih.govNon-natural malonyl-CoA analogs. acs.orgnih.govacs.orgPolyketides with novel side chains. acs.orgnih.gov

Unraveling Complex Enzyme Mechanisms in Macrolide Tailoring

Following the synthesis of the 6-deoxyerythronolide B macrocycle, a series of tailoring enzymes modify this core structure to produce the final antibiotic, erythromycin A. Understanding the mechanisms of these enzymes is critical for engineering the production of novel and more potent macrolide derivatives.

The key tailoring enzymes in the erythromycin pathway include hydroxylases, glycosyltransferases, and a methyltransferase. researchgate.netmdpi.com The cytochrome P450 hydroxylases, EryF and EryK, are responsible for introducing hydroxyl groups at positions C6 and C12 of the macrolactone ring, respectively. researchgate.netdrugbank.com The glycosyltransferases attach the deoxy sugars L-cladinose and D-desosamine to the macrolide core, a step that is essential for the antibiotic's biological activity. The final step in the biosynthesis of erythromycin A is the S-adenosylmethionine-dependent O-methylation of the mycarose (B1676882) moiety, catalyzed by the methyltransferase EryG. drugbank.comnih.gov

Recent research has highlighted the remarkable flexibility of these tailoring enzymes to accommodate a variety of substrates. nih.gov By reconstituting the erythromycin tailoring pathway in a heterologous host like E. coli, it has been possible to introduce different deoxysugar biosynthetic pathways and generate a diverse library of novel erythromycin analogs. nih.gov The interplay between these enzymes is complex; for instance, the order of hydroxylase and methyltransferase reactions can vary depending on the specific substrate, leading to a wider range of final products. nih.gov

The mechanisms of glycosyltransferases, in particular, are an area of active investigation. Some of these enzymes require auxiliary proteins for their full activity, adding another layer of complexity to the glycosylation process. nih.gov A deeper understanding of the catalytic mechanisms and substrate specificities of these tailoring enzymes will be invaluable for the chemoenzymatic synthesis of next-generation macrolide antibiotics. mdpi.comresearchgate.net

Q & A

Q. How can researchers balance specificity and scope when formulating hypotheses about this compound’s mechanisms?

  • Guidance : Use the PICO framework (Population, Intervention, Comparison, Outcome). Example: In S. aureus biofilms (Population), does this compound (Intervention) reduce extracellular polysaccharide synthesis (Outcome) compared to clarithromycin (Comparison)? .

Data Management and Reporting Standards

Q. What are best practices for documenting synthetic yields and spectroscopic data in publications?

  • Guidance : Report yields as ±SD from triplicate experiments. Include raw NMR (δ in ppm, J in Hz), MS (m/z, ionization mode), and HPLC (retention times, column specifications) data in supplementary materials. Adhere to IUPAC nomenclature and SI units .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Guidance : Publish detailed protocols for critical steps (e.g., fermentation conditions, chromatography gradients) on platforms like Protocols.io . Use commercial strain repositories (e.g., ATCC) for microbial sources and validate key findings with orthogonal assays (e.g., genetic knockout models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.